EA4 Target Engagement: Ki Determination for rPLA2 Isoform
EA4 demonstrates a quantified inhibition constant against the specific 42-kDa rPLA2 (cPLA2) isoform. While the majority of PLA2 inhibitors in vendor catalogs report IC50 values for secretory sPLA2 or the 85-kDa cPLA2, EA4 is characterized by a Ki value of 130 μM specifically for rPLA2 [1]. This Ki value provides a thermodynamic binding parameter independent of substrate concentration, enabling precise experimental replication and dose-response calculation. In contrast, compounds such as Varespladib (IC50 = 9 nM for group IIA sPLA2), AACOCF3 (targeting 85-kDa cPLA2), and Folipastatin (IC50 = 39 μM for PLA2 of different origin) report IC50 values that are not comparable due to differences in enzyme isoform, assay conditions, and parameter type (IC50 versus Ki) .
| Evidence Dimension | Inhibition constant (Ki) against rPLA2 |
|---|---|
| Target Compound Data | Ki = 130 μM |
| Comparator Or Baseline | Varespladib: IC50 = 9 nM (group IIA sPLA2); Folipastatin: IC50 = 39 μM (PLA2, different source); AACOCF3: targets 85-kDa cPLA2 |
| Quantified Difference | Not applicable — different enzyme isoforms, different affinity parameters (Ki versus IC50), different experimental systems; direct numeric comparison scientifically invalid |
| Conditions | Purified 42-kDa rPLA2 enzyme isolated from bovine/human red blood cells; standard PLA2 activity assay conditions |
Why This Matters
Procurement of EA4 ensures target engagement data specific to the rPLA2 isoform; alternative inhibitors lack validated Ki values for this specific 42-kDa enzyme.
- [1] Shin, H.S., Chin, M.R., Kim, J.S., et al. Purification and characterization of a cytosolic, 42-kDa and Ca2+-dependent phospholipase A2 from bovine red blood cells. J. Biol. Chem. 2002, 277(23), 21086-21094. View Source
